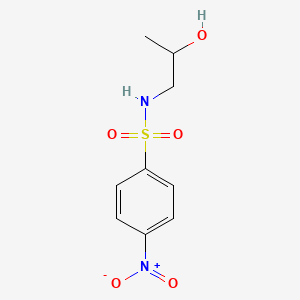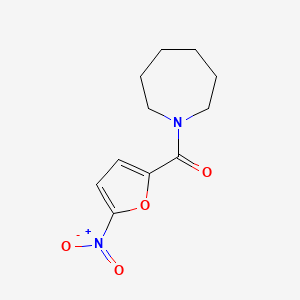
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential physiological effects. In
Mecanismo De Acción
The mechanism of action of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves inhibition of HDAC enzymes. HDACs are involved in the regulation of gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and gene silencing. Inhibition of HDACs by compounds such as N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide can lead to increased acetylation of histones, which can result in changes in gene expression and potentially therapeutic effects.
Biochemical and Physiological Effects:
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have activity as an HDAC inhibitor in vitro, and studies have also suggested that it may have potential as an anti-cancer agent. In addition, this compound has been shown to have anti-inflammatory effects in animal models, which may make it of interest for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its potential as an HDAC inhibitor, which makes it of interest for the study of epigenetics and gene regulation. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in the laboratory. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo.
Direcciones Futuras
There are several future directions for research on N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of more potent and selective HDAC inhibitors based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in animal models and potentially in clinical trials. Other potential areas of research include the study of the anti-inflammatory effects of this compound and its potential as a treatment for inflammatory diseases. Overall, N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a compound of interest for its potential applications in scientific research, and further studies are needed to fully understand its potential.
Métodos De Síntesis
The synthesis of N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and purification.
Aplicaciones Científicas De Investigación
N-allyl-3-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been studied for its potential applications in scientific research. This compound has been shown to have activity as a histone deacetylase (HDAC) inhibitor, which makes it of interest for the study of epigenetics and gene regulation. HDAC inhibitors are being investigated as potential treatments for a variety of diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-8-15-20(18,19)12-6-7-13(11(2)10-12)16-9-4-5-14(16)17/h3,6-7,10,15H,1,4-5,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWRZPXBPGOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC=C)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(2-oxopyrrolidin-1-yl)-N-(prop-2-en-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)




![1-(4-bromophenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5154560.png)

![diethyl [5-(2-chlorophenoxy)pentyl]malonate](/img/structure/B5154581.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(2-chlorophenyl)acetamide](/img/structure/B5154591.png)